Zervamicin iia
Description
Zervamicin IIA (ZrvIIA) is a 16-residue peptaibol antibiotic produced by the fungus Emericellopsis salmosynnemata. It belongs to a family of non-ribosomally synthesized peptides characterized by a high content of α-aminoisobutyric acid (Aib) residues, which confer helical stability and membrane permeability . Structural studies reveal that ZrvIIA adopts a mixed helical conformation, including segments of 310-helix, α-helix, and β-bend ribbon, enabling its insertion into lipid bilayers to form voltage-gated ion channels . Its hydrophobic and polar side chains are spatially segregated, facilitating self-assembly into transmembrane pores that disrupt ion homeostasis in target cells . ZrvIIA is part of a heterogeneous group of up to 11 zervamicin isoforms, with ZrvIIA and ZrvIIB being the predominant forms .
Properties
CAS No. |
79395-86-1 |
|---|---|
Molecular Formula |
C89H138N19O22+ |
Molecular Weight |
1826.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-2-[[1-[(1R,2S)-2-carbamoyl-1-(1-hydroxy-3-phenylpropan-2-yl)pyrrolidin-1-ium-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C89H137N19O22/c1-19-47(5)67(98-71(117)61(94-50(8)111)39-52-42-93-57-30-25-24-29-56(52)57)77(123)96-59(33-35-66(91)115)72(118)101-86(11,12)81(127)100-68(48(6)20-2)78(124)99-69(49(7)110)79(125)105-85(9,10)80(126)97-60(37-46(3)4)74(120)103-88(15,16)82(128)106-43-54(112)40-62(106)75(121)95-58(32-34-65(90)114)73(119)102-87(13,14)83(129)107-44-55(113)41-63(107)76(122)104-89(17,18)84(130)108(36-26-31-64(108)70(92)116)53(45-109)38-51-27-22-21-23-28-51/h21-25,27-30,42,46-49,53-55,58-64,67-69,93,109-110,112-113H,19-20,26,31-41,43-45H2,1-18H3,(H17-,90,91,92,94,95,96,97,98,99,100,101,102,103,104,105,111,114,115,116,117,118,119,120,121,122,123,124,125,126,127)/p+1/t47-,48-,49+,53?,54+,55+,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,108+/m0/s1 |
InChI Key |
DRBLMTOLAHVBGB-CKVKIVNWSA-O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)[N@+]3(CCC[C@H]3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)[N+]3(CCCC3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zervamicin iia involves the stepwise elongation of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts from the C-terminus and proceeds towards the N-terminus. Key reagents used in this synthesis include benzo-triazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as an activating agent and diisopropylethylamine (DIPEA) as a base .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation of the fungus Emericellopsis salmosynnemata in a well-defined synthetic medium. The medium is enriched with stable isotopes to produce isotopically labeled this compound, which is useful for various research applications .
Chemical Reactions Analysis
Types of Reactions
Zervamicin iia undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions include modified peptides with enhanced antimicrobial activity and stability. These modifications can lead to the development of new antibiotics with improved pharmacological properties .
Scientific Research Applications
Zervamicin iia has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide-lipid interactions and ion channel formation.
Medicine: Explored for its potential use in developing new antibiotics to combat antibiotic-resistant bacteria.
Industry: Utilized in the production of isotopically labeled peptides for research purposes.
Mechanism of Action
Zervamicin iia exerts its effects by forming ion channels in the lipid membranes of target cells. This disrupts the electrochemical balance, leading to cell death. The peptide adopts a helical conformation when approaching the bilayer/water interface, and the barrel-stave model is the preferred pore organization . The molecular targets include the lipid bilayers of bacterial cell membranes, and the pathways involved are related to ion permeability and membrane potential disruption .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Helical Conformation : ZrvIIA’s hybrid 310-/α-helix contrasts with Alamethicin’s continuous α-helix disrupted by a Pro14-induced kink . The kink in Alamethicin results in a 17–32° tilt in lipid bilayers, optimizing ion channel geometry .
- Gate Mechanisms : ZrvIIA’s Gln11 side chain acts as a dynamic gate for K+ transport, while Alamethicin relies on collective helix tilting for voltage-sensitive gating .
- Residue Heterogeneity : Unlike ZrvIIA (Aib-only), ZrvIIB contains a D-isovaline (D-Iva) substitution at position 1, reducing membrane selectivity .
Functional and Biophysical Properties
Key Observations :
- Ion Channel Dynamics: ZrvIIA forms stable, K+-selective pores, whereas Alamethicin exhibits non-selective, multiconductance states under voltage gradients .
- Synergistic Activity : Trichorzianin TA VII requires SDS micelles for pore formation, unlike ZrvIIA, which self-assembles in lipid bilayers .
Q & A
Q. What experimental methodologies are most effective for determining the three-dimensional structure of Zervamicin IIA?
To resolve this compound’s structure, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are primary techniques. For NMR, isotopic labeling (e.g., ¹³C/¹⁵N) of the peptide in lipid-mimetic environments can enhance resolution, particularly for helical regions . X-ray crystallography requires high-purity crystallization under conditions mimicking its native membrane interactions (e.g., lipid cubic phases). Cross-validation with circular dichroism (CD) spectroscopy is recommended to confirm secondary structure stability .
Q. How can researchers validate the antimicrobial activity of this compound against Gram-positive bacteria?
Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include controls for solvent effects (e.g., DMSO) and membrane integrity assays (e.g., propidium iodide uptake via flow cytometry) to correlate activity with membrane disruption. Replicate experiments across multiple bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) to assess spectrum breadth .
Advanced Research Questions
Q. How should contradictory data on this compound’s ion-channel selectivity be resolved?
Contradictions in ion selectivity (e.g., K⁺ vs. Cl⁻ permeability) may arise from experimental models (planar lipid bilayers vs. cell-based assays). Design experiments using voltage-clamp electrophysiology with synthetic lipid bilayers containing defined phospholipid ratios (e.g., 7:3 PE:PG). Compare results with cell-patch clamp data in E. coli protoplasts to contextualize biological relevance. Statistical meta-analysis of prior datasets can identify confounding variables (e.g., pH, temperature) .
Q. What strategies optimize the stability of this compound in physiological conditions for in vivo studies?
Incorporate pegylation or cyclization to reduce proteolytic degradation. Use mass spectrometry (LC-MS/MS) to monitor degradation products in serum stability assays. For in vivo pharmacokinetics, employ fluorescent labeling (e.g., FITC-Zervamicin IIA) with confocal imaging to track tissue distribution in murine models. Compare half-life data across buffer systems (PBS vs. simulated body fluid) to refine delivery formulations .
Q. How can researchers design experiments to distinguish this compound’s membrane-disruption mechanisms from pore-formation hypotheses?
Combine atomic force microscopy (AFM) for real-time visualization of membrane topography changes with fluorescence resonance energy transfer (FRET) assays using dual-labeled liposomes. Quantify lipid flip-flop rates via NBD-phospholipid assays. For pore-formation validation, conduct single-channel conductance measurements at varying peptide-to-lipid ratios. Contrast results with molecular dynamics simulations to reconcile empirical and theoretical models .
Methodological and Reproducibility Considerations
Q. What statistical approaches are critical for analyzing dose-response data in this compound toxicity assays?
Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., wild-type vs. resistant strains). For high-throughput data, employ machine learning pipelines (Python/R) to identify outliers or non-linear correlations .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement orthogonal purification methods (HPLC followed by MALDI-TOF validation) and document synthesis parameters (e.g., resin type, cleavage conditions) in metadata. Use principal component analysis (PCA) to correlate batch variability with bioactivity data. Share raw chromatograms and spectral data in supplementary materials to enhance reproducibility .
Data Interpretation and Knowledge Gaps
Q. What computational tools are recommended for predicting this compound’s interactions with bacterial membranes?
Use molecular docking (AutoDock Vina) with lipid bilayer models (e.g., CHARMM-GUI) to predict binding affinities. Validate with coarse-grained molecular dynamics (MARTINI force field) to simulate peptide insertion kinetics. Cross-reference predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for tissue penetration and protein binding. Use murine infection models with bioluminescent pathogens to non-invasively monitor bacterial load. Compare in vitro MICs with in vivo effective doses (ED₅₀) while controlling for immune system interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
